molecular formula C22H30N4O5 B13763454 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate CAS No. 68239-07-6

3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate

Cat. No.: B13763454
CAS No.: 68239-07-6
M. Wt: 430.5 g/mol
InChI Key: WLERJQOSXFDJRL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate typically involves the reaction of phenoxazine derivatives with diethylamine under controlled conditions. One common method includes the condensation of 3,7-diaminophenoxazine with diethylamine in the presence of an oxidizing agent . The reaction is carried out in an organic solvent such as methanol or ethanol, and the product is purified through crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, water

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate is used as a dye and a pH indicator. Its vibrant color makes it useful in various analytical techniques .

Biology: The compound is used as a biological stain to highlight structures in biological tissues. It is particularly useful in histology and cytology for staining cell components .

Medicine: In medicine, derivatives of this compound have been explored for their potential therapeutic properties, including antimalarial and anticancer activities .

Industry: In the textile industry, it is used as a dye for coloring fabrics. Its stability and vibrant color make it a popular choice for various textile applications .

Mechanism of Action

The mechanism of action of 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. This property is exploited in its use as a biological stain and in its potential therapeutic applications .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3,7-bis-(Diethylamino)-1-ethoxyphenoxazin-5-ium nitrate is unique due to its specific chemical structure, which imparts distinct properties such as its vibrant blue color and its ability to intercalate into DNA. These properties make it valuable in various scientific and industrial applications .

Properties

CAS No.

68239-07-6

Molecular Formula

C22H30N4O5

Molecular Weight

430.5 g/mol

IUPAC Name

[7-(diethylamino)-9-ethoxyphenoxazin-3-ylidene]-diethylazanium;nitrate

InChI

InChI=1S/C22H30N3O2.NO3/c1-6-24(7-2)16-11-12-18-19(13-16)27-21-15-17(25(8-3)9-4)14-20(26-10-5)22(21)23-18;2-1(3)4/h11-15H,6-10H2,1-5H3;/q+1;-1

InChI Key

WLERJQOSXFDJRL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C(=C1)OCC)N=C3C=CC(=[N+](CC)CC)C=C3O2.[N+](=O)([O-])[O-]

Origin of Product

United States

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